TAK-285 is classified as a dual ErbB protein kinase inhibitor. This means it targets specific proteins known as ErbB receptors, which play a role in cell growth and division. TAK-285 inhibits two members of the ErbB family: Human Epidermal Growth Factor Receptor (EGFR) and HER2. Inhibiting these proteins disrupts signaling pathways crucial for cancer cell proliferation and survival [].
Studies have shown that TAK-285 is orally bioavailable, meaning it can be taken by mouth and absorbed into the bloodstream []. Research suggests it has good permeability across cell membranes, allowing it to potentially reach target cells [].